molecular formula C9H17N3O B11817903 N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide

N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide

Cat. No.: B11817903
M. Wt: 183.25 g/mol
InChI Key: ZOFSIPKUKFCEOT-UHFFFAOYSA-N
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Description

N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complexes and chiral Lewis acids to achieve high diastereo- and enantioselectivities .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve the use of halogenating agents or nucleophiles to introduce new functional groups .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide include other tropane alkaloids such as 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride and 8-azabicyclo[3.2.1]octane-3-isoxazole oxime derivatives .

Uniqueness: What sets N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide apart from similar compounds is its unique structural features and the specific biological activities it exhibits.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide

InChI

InChI=1S/C9H17N3O/c1-12-7-2-3-8(12)5-6(4-7)9(10)11-13/h6-8,13H,2-5H2,1H3,(H2,10,11)

InChI Key

ZOFSIPKUKFCEOT-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)C(=NO)N

Origin of Product

United States

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